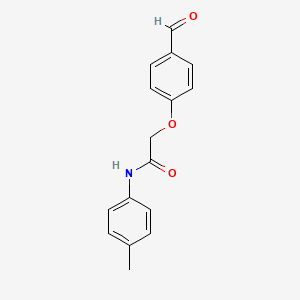

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide

Übersicht

Beschreibung

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

Formation of 4-Formylphenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with an appropriate halogenated compound to form 4-formylphenoxy intermediate.

Acetamide Formation: The intermediate is then reacted with 4-methylphenylamine in the presence of acetic anhydride to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 2-(4-Carboxyphenoxy)-N-(4-methylphenyl)acetamide.

Reduction: 2-(4-Hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the compound's structure and properties. The molecular formula of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide is C16H17NO3, indicating the presence of a formyl group, a phenoxy moiety, and an acetamide functional group. Its structural features contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antibacterial and antifungal activities. Its ability to inhibit microbial growth suggests potential applications in treating infections resistant to conventional antibiotics.

- Neuroprotective Effects : There is emerging evidence that this compound may protect against neurodegenerative diseases by modulating oxidative stress pathways and inhibiting neuroinflammation.

Material Science

In material science, the compound's unique properties allow for innovative applications:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Organic Electronics : Due to its electronic properties, this compound is being explored in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Research

The compound's interactions with biological systems make it valuable for various research applications:

- Biochemical Assays : It can be utilized in assays to study enzyme inhibition or receptor binding, providing insights into cellular mechanisms and potential drug targets.

- Drug Delivery Systems : Researchers are investigating its use in drug delivery formulations, where it may improve the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant strains.

Wirkmechanismus

The mechanism of action of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor functions. The phenoxy and acetamide groups contribute to the overall binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Formylphenoxy)acetamide: Lacks the methylphenyl substitution, leading to different chemical and biological properties.

N-(4-Methylphenyl)acetamide: Lacks the formylphenoxy group, resulting in reduced reactivity and different applications.

Uniqueness

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the combination of the formyl, phenoxy, and acetamide groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide, with the CAS number 17172-57-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-formylphenol with N-(4-methylphenyl)acetamide under controlled conditions. The reaction generally proceeds via nucleophilic substitution, resulting in the formation of the desired acetamide derivative.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For example, in a study evaluating several derivatives, this compound exhibited significant cytotoxicity against human T-lymphocyte cells (CEM), with IC50 values ranging from 5.0 to 8.5 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | CEM | 5.0 - 8.5 |

The mechanism by which this compound exerts its effects is not fully elucidated, but preliminary findings suggest it may involve the inhibition of key enzymes involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase and exhibit anti-apoptotic effects, indicating potential pathways for therapeutic action .

Case Studies

- Cytotoxic Evaluation : In a comparative study involving various phenoxyacetamides, this compound was one of the most effective compounds tested for cytotoxic activity against cancer cell lines. The study utilized cell viability assays to determine the efficacy of the compound .

- Anticonvulsant Activity : While primarily studied for its anticancer properties, derivatives of this compound have also been evaluated for anticonvulsant activity in animal models. The structure-activity relationship indicated that modifications on the phenyl ring could enhance biological efficacy .

Eigenschaften

IUPAC Name |

2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-10H,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNLKPWVMIDVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347543 | |

| Record name | 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-57-5 | |

| Record name | 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.